molecular formula C8H10N2O3 B179135 4-Ethoxy-3-nitroaniline CAS No. 1777-87-3

4-Ethoxy-3-nitroaniline

Cat. No. B179135
CAS RN: 1777-87-3
M. Wt: 182.18 g/mol
InChI Key: LHQGCNLLLDKOOO-UHFFFAOYSA-N
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Description

4-Ethoxy-3-nitroaniline is a chemical compound with the molecular formula C8H10N2O3 . It is used in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and as a corrosion inhibitor .


Synthesis Analysis

The synthesis of 4-Ethoxy-3-nitroaniline can be achieved through various methods. One common method is the amination of 4-nitrochlorobenzene . Another method involves the reduction of nitroaniline to form p-phenylenediamine .


Molecular Structure Analysis

The molecular structure of 4-Ethoxy-3-nitroaniline consists of an ethoxy group (C2H5O) and a nitro group (NO2) attached to an aniline (C6H5NH2) molecule . The exact mass of the molecule is 182.06914219 g/mol .


Chemical Reactions Analysis

4-Ethoxy-3-nitroaniline can undergo various chemical reactions. For instance, it can react with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .


Physical And Chemical Properties Analysis

4-Ethoxy-3-nitroaniline is a solid at room temperature . It has a molecular weight of 182.18 g/mol . It is insoluble in water, but soluble in alcohol, ether, and acetone .

Safety And Hazards

4-Ethoxy-3-nitroaniline is considered hazardous. It is toxic by way of inhalation, ingestion, and absorption, and should be handled with care . It is particularly harmful to all aquatic organisms, and can cause long-term damage to the environment if released as a pollutant .

Future Directions

The future directions of 4-Ethoxy-3-nitroaniline research could involve exploring its potential uses in various industries, such as the dye and pharmaceutical industries. There is also potential for further investigation into its mechanism of action and environmental impact .

properties

IUPAC Name

4-ethoxy-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHQGCNLLLDKOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50170368
Record name p-Phenetidine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-3-nitroaniline

CAS RN

1777-87-3
Record name p-Phenetidine, 3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001777873
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenetidine, 3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50170368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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